2-(对甲苯磺酰)-丙酸酰肼

描述

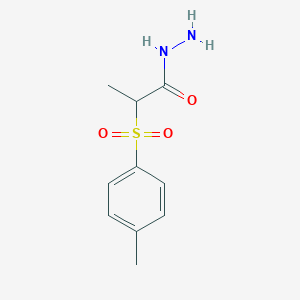

2-(Toluene-4-sulfonyl)-propionic acid hydrazide is an organic compound characterized by the presence of a toluene-4-sulfonyl group attached to a propionic acid hydrazide moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with toluene-4-sulfonyl chloride and propionic acid hydrazide.

Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: Toluene-4-sulfonyl chloride is added dropwise to a solution of propionic acid hydrazide in an appropriate solvent (e.g., dichloromethane) under stirring. The mixture is then allowed to react at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is isolated by filtration, washed with water to remove any residual acid, and then recrystallized from a suitable solvent to obtain pure 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

Oxidation: 2-(Toluene-4-sulfonyl)-propionic acid hydrazide can undergo oxidation reactions to form corresponding sulfonyl derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in various organic syntheses.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted sulfonyl compounds.

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Acts as a protecting group for amines in multi-step organic syntheses.

Biology:

- Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

Medicine:

- Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry:

- Utilized in the production of polymers and resins, where it serves as a cross-linking agent.

科学研究应用

脂肪酸的荧光标记

该化合物已被用作一种新型荧光标记试剂,特别是在生物样品(如银杏果和银杏叶)中游离脂肪酸的灵敏测定中。 标记的脂肪酸可以通过高效液相色谱-荧光检测法有效分析,具有高灵敏度和优异的重复性 .

磺酸酯的合成

在有机合成中,2-(对甲苯磺酰)-丙酸酰肼可以参与磺酰化过程,生成磺酸酯。 这些酯是各种化学反应中的重要中间体,可用于修饰其他化合物的性质 .

生物膜研究

由于其在磺酸酯合成中的作用,该化合物可用于研究生物膜的结构和功能。 磺酸酯可以模拟膜脂的某些方面,为膜动力学和相互作用提供见解 .

治疗研究

该化合物的衍生物与酒精性肝损伤、脑内出血、代谢综合征和胰岛素抵抗综合征等疾病的治疗作用有关。 这使其成为开发治疗剂的宝贵工具 .

食品工业应用

在食品工业中,脂肪酸含量的分析至关重要2-(对甲苯磺酰)-丙酸酰肼可用于标记和定量各种食品中的脂肪酸,以确保质量控制和营养分析 .

环境分析

该化合物可应用于环境分析中,以检测和定量环境样品中的脂肪酸。 这对监测污染和了解脂肪酸对生态系统的影响至关重要 .

材料科学

在材料科学中,该化合物可用于修饰材料的表面性质。 通过生成磺酸酯,科学家可以改变疏水性、粘附性和材料设计中重要的其他表面特性 .

分析方法开发

该化合物作为荧光标记剂的能力有助于开发新的分析方法。 这些方法可能比现有技术更灵敏和更具选择性,从而提高各种分析物的检测能力 .

作用机制

Target of Action

Related compounds such as toluene-4-sulfonic acid are used in organic synthesis , suggesting that the compound might interact with various biological targets.

Mode of Action

It’s worth noting that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of bacteria .

Biochemical Pathways

A related compound, toluene-4-sulfonic acid, has been used to label fatty acids, suggesting that it may interact with lipid metabolism pathways .

Pharmacokinetics

The solubility of a related compound, toluene-4-sulfonic acid, is 750 g/l , which could potentially influence the bioavailability of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.

Result of Action

The related compound toluene-4-sulfonic acid has been used to label fatty acids for detection , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar applications in biochemical research.

Action Environment

The related compound toluene-4-sulfonic acid is stable under normal storage conditions (below +30°c) , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar stability characteristics.

相似化合物的比较

Toluene-4-sulfonyl chloride: A precursor in the synthesis of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.

Propionic acid hydrazide: Another precursor used in the synthesis.

Sulfonyl hydrazides: A broader class of compounds with similar reactivity.

Uniqueness: 2-(Toluene-4-sulfonyl)-propionic acid hydrazide is unique due to its specific combination of a toluene-4-sulfonyl group and a propionic acid hydrazide moiety, which imparts distinct reactivity and applications compared to other sulfonyl hydrazides.

This compound’s versatility in organic synthesis and potential applications in various fields make it a valuable chemical in both research and industry

属性

IUPAC Name |

2-(4-methylphenyl)sulfonylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-7-3-5-9(6-4-7)16(14,15)8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXMNXIZLQNXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377833 | |

| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86147-33-3 | |

| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)